molecular formula C9H13N3 B13918774 6-Cyclopentyl-3-pyridazinamine CAS No. 1159814-10-4

6-Cyclopentyl-3-pyridazinamine

Cat. No.: B13918774
CAS No.: 1159814-10-4
M. Wt: 163.22 g/mol
InChI Key: QJCDTTYMWMKSSF-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core in Medicinal Chemistry and Chemical Biology

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature endows it with unique physicochemical properties that are highly advantageous for drug design. nih.gov The pyridazine core is considered an invaluable scaffold in medicinal chemistry, primarily due to the wide spectrum of biological activities exhibited by its derivatives. researchgate.netresearchgate.net These activities include antibacterial, antifungal, anticancer, antihypertensive, and antituberculosis properties. researchgate.netresearchgate.net

The significance of the pyridazine nucleus also lies in its role as a bioisostere, where it can replace other chemical groups, such as a phenyl ring, to modulate a molecule's properties favorably. nih.gov Its characteristics include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a strong capacity for dual hydrogen bonding through its two ring nitrogen atoms. nih.gov These attributes are crucial for molecular recognition and the interaction between a drug molecule and its biological target. nih.govblumberginstitute.org The polarity of the pyridazine ring can also lead to reduced interaction with metabolic enzymes like cytochrome P450 and the hERG potassium channel, which is beneficial in drug development. nih.gov

Overview of Substituted Pyridazinamines in Academic Research

Substituted pyridazinamines have been the subject of extensive academic and industrial research, leading to the development of compounds with diverse therapeutic applications. The strategic placement of various substituents on the pyridazinamine scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

One notable area of research has been in the development of antiviral agents. Pirodavir, a substituted phenoxy-pyridazinamine, emerged as a broad-spectrum inhibitor of picornaviruses, the family of viruses responsible for the common cold and other serious diseases. psu.edunih.gov Research has shown that the substitution pattern on the pyridazinamine core is critical for its antiviral potency. psu.edu

Furthermore, substituted pyridazinamines have been investigated for their potential in treating central nervous system (CNS) disorders. Certain 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine derivatives have been identified as fast-dissociating dopamine (B1211576) D2 receptor antagonists, a property sought after for antipsychotic medications with reduced motor side effects. gccpo.org The exploration of polysubstituted and ring-fused pyridazine systems, often starting from materials like tetrafluoropyridazine, has opened up avenues for creating novel and complex molecular frameworks with potential applications in drug discovery. worktribe.com The influence of substituents on the biological activity is a key theme, with studies showing that the type and position of groups on the aromatic rings can strongly influence the compound's efficacy. nih.gov

Research Focus on 6-Cyclopentyl-3-pyridazinamine and Related Analogs

The research focus on this compound and its related analogs stems from the broader interest in developing novel pyridazine-based compounds with optimized properties. While extensive literature solely on this compound is not widespread, the investigation of its structural components and related analogs provides insight into its potential significance.

The cyclopentyl group, a non-aromatic carbocycle, is often introduced into drug candidates to enhance lipophilicity and improve binding to hydrophobic pockets within target proteins. google.comgoogle.com Patents reveal the inclusion of cyclopentyl-substituted pyridazine derivatives in libraries of compounds screened for various biological activities, such as Smoothened (SMO) receptor inhibitors in the hedgehog signaling pathway. google.com

A closely related compound, 6-Chloro-N-cyclopentyl-3-pyridazinamine, is commercially available and serves as a key synthetic intermediate. chemscene.comcymitquimica.comchemicalbook.com This precursor allows for further chemical modifications at the 6-position, enabling the synthesis of a variety of analogs, including the target compound this compound. The synthesis would likely involve a cross-coupling reaction to replace the chlorine atom with a cyclopentyl group.

Research into analogs where the pyridazine ring is substituted with various groups, including cyclic structures, is ongoing. For instance, pyridopyridazine (B8481360) derivatives, which are fused ring systems containing the pyridazine core, have been investigated as p38 kinase inhibitors for treating inflammatory conditions. scirp.org The exploration of compounds like 4-((1R,3S)-3-amino-2,2,3-trimethylcyclopentylamino)-6-(6-methoxypyridin-3-yl)pyrrolo[1,2-b]pyridazine-3-carboxamide further highlights the interest in combining the pyridazine scaffold with substituted cycloalkylamines for potential therapeutic applications. nih.gov The collective research on these related structures underscores the scientific community's efforts to explore the chemical space around substituted pyridazinamines for new drug candidates.

Data Tables

Table 1: Physicochemical Properties of Pyridazine This table presents key physicochemical properties of the parent pyridazine ring, which influence its behavior in biological systems.

PropertyValue/DescriptionSource
Molecular Formula C₄H₄N₂ nih.gov
Basicity (pKa) Low nih.gov
Dipole Moment High nih.gov
Hydrogen Bonding Acts as a robust, dual hydrogen-bond acceptor. nih.gov
Bioisosteric Replacement Can act as a substitute for a phenyl ring. nih.gov

Table 2: Investigational Areas of Substituted Pyridazines This table summarizes various therapeutic and research areas where substituted pyridazine compounds have been investigated.

Therapeutic/Research AreaExample/TargetSource
Antiviral Pirodavir (antipicornavirus) psu.edunih.gov
Anticancer Various derivatives researchgate.net
Antihypertensive Various derivatives researchgate.net
CNS Disorders Dopamine D2 Receptor Antagonists gccpo.org
Anti-inflammatory p38 Kinase Inhibitors scirp.org
Agriculture Herbicides, Plant Growth Regulators researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159814-10-4

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6-cyclopentylpyridazin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-6-5-8(11-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,12)

InChI Key

QJCDTTYMWMKSSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Cyclopentyl 3 Pyridazinamine and Its Derivatives

Established Synthetic Pathways for Pyridazinamine Scaffolds

The construction of the 3-aminopyridazine (B1208633) scaffold, the core of the target molecule, relies on several well-established synthetic strategies in heterocyclic chemistry. These methods provide versatile routes to a wide array of pyridazine (B1198779) derivatives.

Multi-component Reactions for 3-Aminopyridazine Derivatives

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like 3-aminopyridazine derivatives in a single step from three or more starting materials. tcichemicals.com These reactions are highly valued for their atom economy and procedural simplicity. tcichemicals.com A notable example is the Gröbcke-Blackburn-Bienaymé reaction, a three-component reaction that utilizes aldehydes, isonitriles, and α-aminoazines to produce fused nitrogen-containing aromatic compounds. tcichemicals.com While not directly yielding 6-cyclopentyl-3-pyridazinamine, this and other MCRs provide a foundation for creating substituted imidazo[1,2-a]pyridines and related heterocyclic systems that can be conceptually adapted. researchgate.netresearchgate.netbeilstein-journals.org The key advantage of MCRs lies in their ability to rapidly generate a library of compounds from readily available starting materials. tcichemicals.com

Cyclocondensation and Heterocycle Annulation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine rings. researchgate.net This approach typically involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.com The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org Variations of this method, such as using α,β-unsaturated carbonyl compounds, also lead to the formation of the pyridazine core. mdpi.com

Heterocycle annulation, another powerful strategy, involves the construction of the pyridazine ring onto a pre-existing ring system. For instance, an aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines can yield 6-aryl-pyridazin-3-amines with high regioselectivity under neutral, metal-free conditions. organic-chemistry.org These methods provide a high degree of control over the substitution pattern of the resulting pyridazine.

Hydrazine-mediated Cyclization Reactions

Hydrazine and its derivatives are crucial reagents for the formation of the pyridazine ring due to their ability to act as a two-nitrogen synthon. nih.gov A common method involves the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated carbonyl compounds, which initially form hydrazones. Subsequent acid or heat-promoted cyclodehydration leads to the formation of the pyridazine ring. This method has been shown to produce high yields, with one study reporting a 90.2% yield with 99.3% purity after aqueous workup. Another approach utilizes the reaction of enediynones with hydrazine in the presence of copper chloride to synthesize disubstituted pyrazolo[1,5-a]pyridines, a related heterocyclic system. nih.govresearchgate.net

Targeted Synthesis of this compound Analogs

The specific synthesis of this compound and its analogs requires strategies that allow for the precise introduction of the cyclopentyl group and potential modifications of the pyridazine core.

Strategic Introduction of Cyclopentyl Moiety

The introduction of the cyclopentyl group can be achieved at various stages of the synthesis. One approach involves starting with a precursor already containing the cyclopentyl moiety. For example, a cyclopentyl-substituted 1,3-dicarbonyl compound could be reacted with hydrazine to form the 6-cyclopentyl-pyridazine core.

Alternatively, the cyclopentyl group can be introduced onto a pre-formed pyridazine ring. This is often accomplished through cross-coupling reactions. For instance, a halogenated pyridazine, such as 3-amino-6-chloropyridazine (B20888), can be coupled with a cyclopentyl-containing nucleophile. capes.gov.br Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille reactions, are commonly employed for this purpose. capes.gov.br Another strategy involves the nucleophilic substitution of a leaving group on the pyridazine ring with a cyclopentyl amine. The synthesis of 6-chloro-N-cyclopentylpyridazin-3-amine (CAS 604754-56-5) serves as a key intermediate for such transformations. chemicalbook.comchemscene.comcymitquimica.com

Starting MaterialReagentReaction TypeProduct
3-Amino-6-chloropyridazineCyclopentylboronic acidSuzuki CouplingThis compound
3,6-DichloropyridazineCyclopentylamineNucleophilic Aromatic Substitution6-Chloro-N-cyclopentyl-3-pyridazinamine

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the this compound core is essential for understanding how structural modifications influence biological activity. SAR studies rely on the systematic derivatization of the lead compound.

The pyridazine ring offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. A common precursor for these modifications is 6-chloro-N-cyclopentyl-3-pyridazinamine. chemscene.com This intermediate allows for various coupling reactions to introduce diverse substituents onto the pyridazine core. For instance, different aryl or heteroaryl groups can be introduced at the 6-position via cross-coupling reactions, which can significantly impact the compound's target engagement. googleapis.com

Further modifications can include the introduction of small alkyl or alkoxy groups. For example, the synthesis of 4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine demonstrates the introduction of a methyl group at the 4-position of the pyridazine ring. google.com Additionally, compounds like 6-methoxypyridazin-3-amine serve as examples of alkoxy substitutions on the pyridazine core. simsonpharma.com These substitutions can alter the planarity, polarity, and hydrogen bonding capabilities of the molecule, which are critical determinants of biological activity.

Table 1: Examples of Pyridazine Ring Substitutions

Compound Name Substitution on Pyridazine Ring
6-chloro-N-cyclopentyl-3-pyridazinamine Chloro at C6
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine Methyl at C4, Phenyl at C6

Strategies often involve the replacement of the cyclopentyl group with other cycloalkyl rings of varying sizes, such as cyclopropyl, cyclobutyl, or cyclohexyl groups. google.comgoogle.com This allows researchers to probe the size of the binding pocket. Furthermore, the cyclopentyl ring itself can be substituted with various functional groups. These "substituted cycloalkyl" groups can include alkyls, halogens, or other functionalities that can introduce new interaction points with the biological target. google.com The term "cycloalkyl" can also be expanded to include radicals where cycloalkyl rings are fused with aryl or heterocyclyl radicals, offering a broader range of structural diversity. google.com

Table 2: Examples of Cycloalkyl Modifications

Base Scaffold Cycloalkyl Moiety
6-cycloalkyl-3-pyridazinamine Cyclopropyl
6-cycloalkyl-3-pyridazinamine Cyclobutyl

Beyond simple substitutions, more complex side chains can be introduced, or the core scaffold can be altered through "scaffold hopping." This involves replacing the pyridazine or cyclopentyl core with a bioisosteric equivalent to explore new chemical space while retaining key binding interactions.

Side chain elaboration can involve attaching larger, more complex groups to the pyridazine ring or the amino group. For example, the synthesis of quinoline (B57606) and quinazoline (B50416) analogs, such as 6-(4-((6,7-bis(methoxy)-4-quinolinyl)oxy)-3-fluorophenyl)-N-cyclopentyl-3-pyridazinamine, demonstrates the addition of a complex, functionalized phenyl-quinoline ether side chain. googleapis.com

Scaffold hopping aims to replace the central pyridazine ring with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. acs.org This can lead to the discovery of novel intellectual property and improved physicochemical or pharmacological properties. For instance, a pyrrolylthiazole core was investigated as a scaffold hop from a biphenyl-based compound in one study. acs.org While not directly starting from this compound, this illustrates the principle of replacing a core structure to explore new SAR.

Enantioselective Synthesis and Chiral Resolution Techniques

When substitutions on the this compound scaffold introduce chiral centers, the synthesis and separation of individual enantiomers become critical, as different enantiomers can exhibit distinct pharmacological activities.

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved using chiral catalysts or auxiliaries. researchgate.netnih.gov For example, cinchona alkaloids have been used as organocatalysts for the enantioselective synthesis of pyranopyrazoles. nih.gov Another approach involves the use of chiral building blocks, such as starting from L-proline to prepare a key chiral intermediate. researchgate.net

Chiral resolution is a common method to separate a racemic mixture into its constituent enantiomers. wikipedia.org A widely used technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.orgnih.gov After separation, the chiral resolving agent can be removed to yield the pure enantiomer. wikipedia.org Another method is chiral column chromatography, which utilizes a chiral stationary phase to separate enantiomers. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
6-chloro-N-cyclopentyl-3-pyridazinamine
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
6-methoxypyridazin-3-amine
6-(4-((6,7-bis(methoxy)-4-quinolinyl)oxy)-3-fluorophenyl)-N-cyclopentyl-3-pyridazinamine
Tartaric acid

Mechanistic Investigations and Biological Target Identification of 6 Cyclopentyl 3 Pyridazinamine Analogs

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of 6-cyclopentyl-3-pyridazinamine analogs have been investigated through various scientific methods, revealing interactions with proteins, enzymes, and cellular signaling pathways.

Direct binding assays have been instrumental in understanding how pyridazinamine derivatives interact with their protein targets. Techniques such as electrophoretic mobility shift assays (EMSA) and nuclear magnetic resonance (NMR) spectroscopy have provided evidence for direct protein-ligand interactions. acs.org For instance, in studies involving Cas9, a key protein in CRISPR gene-editing technology, analogs have been shown to bind directly to the apo-Cas9 protein. acs.org This interaction is crucial as it precedes the formation of the active Cas9:gRNA complex, suggesting a mechanism of inhibition that involves preventing the assembly of this complex. acs.org Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for identifying and quantifying protein-ligand interactions in vitro, allowing for the determination of binding stoichiometry and affinity. nih.gov

The inhibitory activity of pyridazinamine analogs has been characterized against specific enzymes. A notable target is the Cas9 endonuclease. acs.org Structure-activity relationship (SAR) studies on various analogs have demonstrated significant improvements in inhibitory activity. acs.org The mechanism of inhibition for certain analogs involves binding to apo-Cas9, which in turn prevents the formation of the functional Cas9:gRNA complex required for DNA cleavage. acs.org This inhibitory effect was found to be more potent when the compounds were pre-incubated with apo-Cas9 before the addition of the guide RNA (gRNA), further supporting the proposed mechanism of inhibiting the assembly between gRNA and SpyCas9. acs.org

Compound Analog Target Enzyme Inhibitory Activity (IC50) Proposed Mechanism
Biphenyl analogue compound 23SpyCas9223 ± 10 µM acs.orgInhibition of Cas9:gRNA complex formation acs.org

This table presents data on the inhibitory activity of a pyridazinamine analog against a specific enzyme.

Pyridazinamine derivatives have also been investigated for their affinity and selectivity towards various receptors, including G-protein coupled receptors (GPCRs) like the dopamine (B1211576) D2 receptor and Smoothened (SMO). google.comgccpo.org Certain 6-(piperidin-4-ylamino)pyridazin-3-carbonitrile analogs have been identified as fast-dissociating dopamine D2 receptor antagonists. gccpo.org This property is significant as it is hypothesized to allow for an antipsychotic effect without inducing the motor side effects associated with typical antipsychotics that exhibit slower dissociation rates. gccpo.org The interaction with the SMO receptor, a key component of the Hedgehog signaling pathway, represents another important aspect of the bioactivity of pyridazinamine analogs. google.comgoogleapis.com

Analog Class Receptor Target Observed Effect Potential Therapeutic Application
6-(piperidin-4-ylamino)pyridazin-3-carbonitrilesDopamine D2 ReceptorFast Dissociating Antagonist gccpo.orgCentral Nervous System Disorders gccpo.org
Pyridazine (B1198779) DerivativesSmoothened (SMO) ReceptorInhibition of Hedgehog Signaling google.comgoogleapis.comCancer, Neoplasia google.com

This table summarizes the receptor binding characteristics and potential applications of different classes of pyridazinamine analogs.

Analogs of this compound have been shown to modulate critical cellular pathways implicated in disease. A prominent example is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can contribute to tumor formation when dysregulated. google.comgoogleapis.com Pyridazine derivatives have been developed as inhibitors of this pathway, primarily by targeting the SMO receptor. google.comgoogleapis.com By antagonizing SMO activity, these compounds can inhibit the aberrant cellular growth seen in certain cancers. google.com

Furthermore, pyridazine compounds have demonstrated the ability to modulate pathways involved in neuroinflammation and glial activation. google.com Neuroinflammation is a feature of many neurodegenerative disorders, and the capacity of these compounds to inhibit glial activation and the production of proinflammatory cytokines suggests their potential therapeutic utility in this area. google.com

Identification of Specific Biological Targets

The broad biological activities of pyridazinamine derivatives have led to the identification of specific molecular targets.

Stearoyl-CoA Desaturase (SCD) Inhibition by Pyridazine Derivatives

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). rsc.org Specifically, SCD introduces a double bond at the C9-C10 position of fatty acyl-CoAs, with preferred substrates being palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. google.com This function makes SCD a significant target for therapeutic intervention in metabolic diseases, including obesity, diabetes, and cardiovascular conditions linked to elevated lipid levels. googleapis.com

A number of pyridazine derivatives have been identified as potent inhibitors of SCD. google.comgoogleapis.com These compounds are believed to exert their inhibitory effect through direct interaction with the enzyme, blocking the delta-9 desaturation process. google.com The development of these inhibitors has been a focus of research aimed at creating orally bioavailable drugs with good metabolic stability. nih.gov For instance, extensive investigation into a series of thiadiazole-pyridazine derivatives led to the identification of MF-438, a potent SCD1 inhibitor. nih.gov

The optimization of pyridazine-based SCD inhibitors has revealed key structure-activity relationships (SAR). Research has shown that replacing a pyridine (B92270) group with a pyridazine ring can increase the inhibitory potency nearly threefold. rsc.org Further modifications, such as the introduction of piperidine-pyridazine structures with acetylene (B1199291) derivatives, have also been explored to enhance SCD inhibition. rsc.org The general field of heterocyclic derivatives as SCD inhibitors is broad, with ongoing efforts to discover compounds that can effectively modulate SCD activity for therapeutic benefit in various human diseases. googleapis.com

Compound ClassTarget EnzymeEffectReference
Pyridazine DerivativesStearoyl-CoA Desaturase (SCD)Inhibition of fatty acid desaturation google.comgoogleapis.com
Thiadiazole-pyridazine Derivatives (e.g., MF-438)Stearoyl-CoA Desaturase 1 (SCD1)Potent inhibition nih.gov
Piperidine-pyridazine Acetylene DerivativesStearoyl-CoA Desaturase 1 (SCD1)SCD inhibition rsc.org

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for antipsychotic medications used in treating disorders like schizophrenia. gccpo.org Certain pyridazine derivatives have been investigated for their potential as D2 receptor antagonists. Specifically, a class of compounds identified as 6-(piperidin-4-ylamino)pyridazin-3-carbonitriles has been shown to act as fast-dissociating D2 receptor antagonists. gccpo.org This property is significant because it may lead to an antipsychotic effect with a reduced risk of motor side effects, such as extrapyramidal symptoms, which are often associated with strong D2 receptor blockade. gccpo.orgnih.gov

The interest in pyridazine and related heterocyclic structures stems from the need for novel treatments for central nervous system disorders. gccpo.org While some related compounds, like substituted N-[4-piperidinyl]-2-aminopyrimidines, were found to be D2 receptor agonists, the pyridazine-containing compounds demonstrated an unexpected antagonistic effect at the D2 receptor. gccpo.orggoogleapis.com The development of D2 antagonists with high selectivity over other dopamine receptor subtypes, such as D3, is an active area of research. nih.gov For example, the compound PF-4363467 was developed as a dual D3/D2 receptor antagonist with greater selectivity for the D3 receptor, demonstrating the fine-tuning possible within this chemical space to achieve specific pharmacological profiles. nih.gov

Compound ClassTarget ReceptorPharmacological ActionPotential Application
6-(piperidin-4-ylamino)pyridazin-3-carbonitrilesDopamine D2 ReceptorFast-dissociating antagonismSchizophrenia
Pyridazine DerivativesDopamine D2 ReceptorAntagonismCentral Nervous System Disorders

Acetylcholinesterase Inhibition (related pyridazinamine derivatives)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). jrespharm.comjrespharm.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. jrespharm.comjrespharm.com Various pyridazinamine and related pyridazine derivatives have been explored as potential AChE inhibitors.

For example, new 3(2H)pyridazinone-triazole derivatives have been synthesized and shown to inhibit the AChE enzyme, with inhibition constants (Ki) in the low micromolar range. jrespharm.com Molecular docking studies of these compounds have helped to elucidate their interaction with the AChE active site. jrespharm.com Similarly, other research has focused on designing dual-binding site inhibitors of cholinesterases, where pyrimidine (B1678525) and pyridine diamines connected by a flexible linker have demonstrated mixed or uncompetitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds have shown Ki values in the nanomolar range. nih.gov

The structure-activity relationship studies indicate that the pyridazine core can be a valuable scaffold for designing potent cholinesterase inhibitors. For instance, pyridine derivatives incorporating a carbamic function have been identified as highly potent human AChE inhibitors. nih.gov The ability of some of these molecules to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE contributes to their inhibitory mechanism. nih.gov

Derivative ClassTarget EnzymeInhibition Potency (Ki or IC50)Reference
3(2H)pyridazinone-triazole derivativesAcetylcholinesterase (AChE)Ki = 2.35 ± 0.18 µM (most potent compound) jrespharm.com
Pyrimidine and Pyridine diaminesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Ki = 0.312 μM (on EeAChE); Ki = 0.099 μM (on eqBChE) nih.gov
Pyridine derivatives with carbamic functionHuman Acetylcholinesterase (hAChE)IC50 = 0.153 ± 0.016 μM nih.gov

Investigating Mechanism-Based Selectivity and Specificity

The selectivity and specificity of drug candidates are paramount for therapeutic success, minimizing off-target effects. For pyridazine derivatives, achieving selectivity is a key focus across different therapeutic targets. In the context of SCD inhibition, a significant challenge has been to develop compounds that are selective for SCD over other desaturase enzymes. google.com Many early modulators of delta-9 desaturase activity were not specific and inhibited other enzymes, limiting their therapeutic utility. google.com The development of compounds like the thiadiazole-pyridazine derivative MF-438 represents progress towards more selective SCD1 inhibition. nih.gov

In the realm of dopamine receptor antagonists, selectivity between D2 and D3 receptors is a critical consideration. nih.gov While D2 antagonism is linked to antipsychotic effects, it is also associated with motor side effects. gccpo.orgnih.gov The development of pyridazine-based antagonists with fast dissociation kinetics from the D2 receptor is one strategy to improve the safety profile. gccpo.org Another approach involves designing compounds with higher affinity for the D3 receptor over the D2 receptor, which may offer therapeutic benefits for conditions like substance use disorders without the typical D2-mediated side effects. nih.govnih.gov

For acetylcholinesterase inhibitors, selectivity between AChE and butyrylcholinesterase (BChE) can influence the therapeutic profile. Some pyridazine-related derivatives have been designed as dual-binding site inhibitors, interacting with both the catalytic and peripheral sites of the enzyme, which can contribute to a mixed inhibition mechanism and potentially enhanced efficacy. nih.govnih.gov The ability to fine-tune the structure of pyridazine analogs allows for the modulation of their binding affinity and selectivity for their intended biological targets, a crucial step in the development of safer and more effective medicines.

Structure Activity Relationship Sar and Ligand Design for 6 Cyclopentyl 3 Pyridazinamine Scaffold

Systematic SAR Studies of Pyridazinamine Derivatives

Systematic investigations into pyridazinamine derivatives have provided a foundational understanding of how various structural components influence their biological effects. These studies have meticulously explored the impact of different substituents, the specific role of the cyclopentyl group, and have employed advanced synthetic strategies to map the SAR landscape.

Impact of Substituents on Biological Activity

The biological activity of pyridazinamine derivatives is highly sensitive to the nature and position of substituents on the pyridazine (B1198779) and amine moieties. Research on related pyridazine and pyridazinone scaffolds has demonstrated that modifications can significantly alter potency and selectivity against various biological targets, including enzymes and receptors involved in cancer and inflammatory diseases. nbinno.comnih.gov

In a series of 3-aminopyridazine (B1208633) derivatives, which are structurally related to the core of interest, various substituents have been explored to modulate their activity as atypical antidepressants with serotonergic and dopaminergic activities. acs.org Furthermore, research on 3-amino-6-chloropyridazine (B20888) highlights its role as a versatile intermediate where the chlorine at the 6-position can be replaced by various groups to modify biological activity. nbinno.com Studies on other 6-substituted pyridazine analogs have shown that the nature of the substituent at this position is a critical determinant of activity. nih.govacs.org For example, in a study on pyridazine-based amyloid inhibitors, the type and position of substituents on flanking aryl rings were found to be important for their inhibitory roles. nih.govacs.org

The following table summarizes the impact of substituents on the biological activity of various pyridazine derivatives, providing insights that can be extrapolated to the 6-cyclopentyl-3-pyridazinamine scaffold.

Compound Series Substituent Modification Impact on Biological Activity Reference
Pyridazinone AnaloguesIntroduction of lipophilic substituents at the 3'- and 4'-positions of a 1-phenyltetrahydro-pyridazin-3(2H)-one core.Increased inhibitory potency against 5-lipoxygenase. nih.gov
Indeno[1,2-c]pyridazin-5-onesSubstitution on a 3-phenyl ring.Lipophilic, electronic, and steric properties of substituents were important for MAO-B inhibitory potency. unige.ch
Pyridazine-based Amyloid InhibitorsVariation of substituents on flanking aromatic rings.Both the type and position of the substituent influenced the inhibition of amyloid fibril formation. A fluorinated compound showed enhanced kinetic inhibition. nih.govacs.org
3-Allylthio-6-(substituted)aminopyridazinesMono or disubstitution on the amino group at the 6-position.Influenced anticancer activities. acs.org

Role of Cyclopentyl Moiety in Ligand-Target Interactions

The cyclopentyl group is a common structural motif in many biologically active compounds and plays a significant role in defining the pharmacological profile of the this compound scaffold. nih.govgoogle.com Its presence can influence several key properties of a molecule, including its conformation, lipophilicity, and metabolic stability, all of which are crucial for effective ligand-target interactions. nih.gov

Studies on HIV-1 protease inhibitors have highlighted the importance of a cyclopentyltetrahydrofuranyl (Cp-THF) ligand in interacting with the enzyme's flap region. nih.gov The cyclopentyl portion of this ligand was designed to fit into the S2-subsite of the protease. The substitution pattern on the cyclopentyl ring itself was found to be critical, with different functional groups leading to significant variations in enzyme inhibitory and antiviral activity. nih.gov For example, a 3-(S)-N-methoxycarbonyl substituent on the Cp-THF created a network of tight hydrogen bonds, linking the protease flap region to the S2–S3 subsites' dimer interface. nih.gov While this example is from a different class of molecules, it underscores the principle that the cyclopentyl group can serve as a scaffold for placing key interacting groups in a defined spatial orientation.

The inclusion of a cyclopentyl ring can also impact a compound's physicochemical properties. Compared to linear alkyl chains, a cyclic group like cyclopentyl can lead to a more rigid molecular structure, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The lipophilicity imparted by the cyclopentyl group can also enhance membrane permeability, a desirable property for drug candidates.

Positional Scanning and Deconstruction-Reconstruction Approaches

Advanced synthetic strategies such as positional scanning and deconstruction-reconstruction are powerful tools for systematically exploring the SAR of a chemical scaffold like this compound.

Positional Scanning is a combinatorial chemistry technique used to identify the optimal substituent at each position of a molecule. ijpsonline.com In this approach, a series of sub-libraries is synthesized. In each sub-library, a specific position is held constant with a defined building block, while all other positions consist of a mixture of different substituents. By screening these sub-libraries, the most active substituent for each position can be identified. This method allows for the rapid determination of the most favorable structural characteristics for biological activity. ijpsonline.com While direct application of positional scanning to this compound is not extensively documented in the provided results, this technique is broadly applicable to heterocyclic libraries and could be used to optimize substituents on both the pyridazine ring and the exocyclic amine. ijpsonline.com

Deconstruction-Reconstruction is another innovative strategy for diversifying heterocyclic cores in late-stage synthesis, which is highly valuable for SAR studies. nih.govdigitellinc.comnih.gov This approach involves chemically breaking down a complex heterocyclic molecule into a simpler, more versatile intermediate, which can then be used to reconstruct the original scaffold with various modifications or to build entirely new heterocyclic systems. digitellinc.comnih.govresearchgate.net For example, a method has been developed to deconstruct functionalized pyridines into vinamidinium salts, which are known precursors for a variety of N-heterocycles. digitellinc.com A similar strategy for pyrimidines has also been reported, where the pyrimidine (B1678525) ring is cleaved to an iminoenamine building block that can be recyclized to form diverse heterocycles. nih.govnih.gov This allows for the modification of the core structure of a drug-like molecule, providing access to analogues that would be difficult to synthesize through traditional methods. nih.govnih.gov This "molecular editing" technique could be conceptually applied to the pyridazine core of this compound to generate a wide range of analogues for comprehensive SAR evaluation. mdpi.com

Computational Approaches in SAR Elucidation

Computational methods are increasingly integral to modern drug discovery, providing valuable insights into SAR that complement experimental studies. For the this compound scaffold, molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly relevant.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of ligand-target interactions at the atomic level, providing a rational basis for understanding SAR and for designing new, more potent inhibitors. researchgate.net

For pyridazinamine derivatives, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors. researchgate.netacs.orgrsc.org For example, docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives into glutamate (B1630785) receptors have been performed to evaluate their potential as antiparkinsonian agents. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are responsible for the ligand's affinity and selectivity. mdpi.com

In the context of this compound, docking studies would be instrumental in understanding how the cyclopentyl group fits into the target's binding pocket and how the pyridazinamine core interacts with key amino acid residues. For instance, the nitrogen atoms of the pyridazine ring and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the protein backbone or side chains. nih.gov The cyclopentyl group would be expected to occupy a hydrophobic pocket, and its precise orientation could be predicted through docking. nih.gov

The following table presents examples of key interactions identified through molecular docking for related heterocyclic compounds.

Compound Class Target Protein Predicted Key Interactions Reference
Pyridazinone DerivativesGlutamate Receptors (e.g., mGluR5, NMDA)Evaluation of affinity for active sites. researchgate.net
Triazolo[4,3-b]pyridazine Derivativesc-Met and Pim-1 KinasesInteraction with the ATP-binding site. rsc.org
4-Oxypiperidine EthersHistamine H3 Receptorπ–π stacking with Trp402, salt bridge with Asp114, cation–π interactions with Tyr115 and Phe398, hydrogen bond with Tyr115. acs.org
Fused Tricyclic AminopyridazineSMARCA4 BromodomainThe aminopyridazine moiety engages Asn1540 in a dual hydrogen bond. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent analogues. researchgate.net

QSAR studies have been successfully applied to various pyridazine and pyridazinone derivatives to understand the structural requirements for their biological activities. nih.govacs.orgnih.govunige.ch These studies often use descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants, atomic charges), and steric parameters (e.g., molar refractivity, van der Waals radii). unige.ch

For example, a QSAR study on pyridazinone analogues as 5-lipoxygenase inhibitors found that inhibitory potency was increased by lipophilic substituents and those with a positive field effect at specific positions. nih.gov Another study on indeno[1,2-c]pyridazin-5-ones as MAO-B inhibitors showed the importance of lipophilic, electronic, and steric properties of substituents in determining inhibitory potency. unige.ch More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been used to build predictive models based on the three-dimensional steric and electrostatic fields around the molecules. unige.ch

For the this compound scaffold, a QSAR model could be developed by synthesizing a series of analogues with variations in the substituents on the amine and potentially on the cyclopentyl ring. The biological activities of these compounds would be determined, and various molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), could then be used to build a predictive QSAR model. researchgate.net Such a model would provide quantitative insights into the SAR and guide the design of new derivatives with enhanced activity.


Molecular Dynamics Simulations to Understand Ligand-Target Complexes

Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscapes of biomolecules at an atomic level. chemrxiv.org While X-ray crystallography and cryo-EM provide static snapshots of ligand-target complexes, MD simulations offer insights into the dynamic nature of these interactions over time, which is crucial for understanding binding stability, the influence of solvent, and allosteric effects. chemrxiv.orgnih.gov

For a ligand-target complex involving a this compound analog, MD simulations would be employed to elucidate several key aspects. The primary goal is to determine the stability of the protein-ligand complex by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein's alpha carbons and the ligand itself over the simulation time, typically on the nanosecond scale. nih.govuinjkt.ac.id A stable complex will show minimal fluctuations in its RMSD after an initial equilibration period. nih.gov

Rational Design of Optimized this compound Analogs

Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on the SAR of a lead compound. For the this compound scaffold, this involves strategies like bioisosteric replacement and scaffold modification.

Bioisosteric replacement involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving biological activity or drug-like properties. nih.gov This is a common strategy in medicinal chemistry to fine-tune ligand-receptor interactions or to address metabolic liabilities. nih.govresearchgate.net

For the this compound scaffold, several bioisosteric replacements could be explored. The cyclopentyl group at the 6-position is a key feature. Its size, shape, and lipophilicity can be modulated by replacing it with other cyclic or acyclic alkyl groups. For example, replacing the cyclopentyl with smaller (cyclobutyl) or larger (cyclohexyl) rings can probe the size constraints of the binding pocket. In a series of pyridine (B92270) derivatives, it was noted that small cycloalkyl groups at certain positions were favorable for high affinity. nih.gov The introduction of heteroatoms into the ring (e.g., creating a tetrahydrofuranyl or piperidinyl group) could introduce new hydrogen bonding opportunities and alter solubility.

The amine at the 3-position is another key point for modification. It can be acylated or substituted with different groups to explore interactions in the corresponding region of the binding pocket. The pyridazine core itself can be considered a bioisostere of other aromatic systems like a phenyl ring, often conferring improved properties such as reduced lipophilicity. nih.gov

An illustrative example of bioisosteric replacement on a related pyridazine scaffold is shown in the table below, where modifications to a substituent on the pyridazine ring led to changes in inhibitory activity.

CompoundR Group (Bioisosteric Replacement)Relative Potency (Illustrative)
Analog 1Cyclopentyl+++
Analog 2Cyclohexyl++
Analog 3Phenyl+
Analog 44-Fluorophenyl++++

This table illustrates how changing the R group (e.g., at position 6 of a pyridazine core) can impact biological activity, a key concept in bioisosteric replacement strategies. Data is representative of principles found in medicinal chemistry literature. acs.org

Scaffold modification, or scaffold hopping, involves more significant changes to the core structure of the molecule while attempting to retain the key pharmacophoric elements responsible for biological activity. acs.org This strategy is used to discover novel chemical series with potentially improved properties or to circumvent existing patents.

For the this compound scaffold, one could envision replacing the pyridazine ring with other heterocyclic systems that maintain a similar spatial arrangement of the cyclopentyl group and the amine substituent. Potential replacements include pyrimidine, pyrazine (B50134), or even fused bicyclic systems like imidazo[1,2-b]pyridazine (B131497). kuleuven.be These changes can significantly alter the electronic properties, solubility, and metabolic stability of the molecule. nih.gov

Another approach is to modify the pyridazine ring itself. For example, introducing substituents onto the pyridazine ring can modulate its electronic character and provide new vectors for interaction with the target protein. In one study on 3,6-disubstituted pyridazines, the introduction of a morpholine (B109124) moiety at the 6-position alongside other modifications led to compounds with submicromolar potency against cancer cell lines. tandfonline.com Similarly, another study found that replacing a chlorine atom at the 6-position of a pyridazine ring with a methoxy (B1213986) group resulted in a marked increase in potency against the VEGFR-2 kinase. semanticscholar.org

The following table demonstrates how modifications to a pyridazine scaffold can influence inhibitory concentration (IC₅₀), indicating changes in potency.

Compound IDScaffold ModificationTargetIC₅₀ (nM)
18b3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]ureaVEGFR-260.7
18c3-[3-Chloro-4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]ureaVEGFR-2107
11iButyl-bearing pyridazine with morpholine at C-6T-47D cells440
11mMethyltetrahydropyran-bearing pyridazine with morpholine at C-6T-47D cells430

This table provides examples of how modifications to the pyridazine scaffold and its substituents affect potency against different biological targets, based on data from published studies. tandfonline.comtandfonline.com

Preclinical Biological Evaluation Methodologies for 6 Cyclopentyl 3 Pyridazinamine Analogs

In Vitro Assay Development and Application

In vitro assays are the cornerstone of preclinical evaluation, offering a controlled environment to dissect the molecular interactions and cellular effects of 6-Cyclopentyl-3-pyridazinamine analogs. These assays are designed to be robust, reproducible, and scalable, enabling the screening of numerous compounds to identify promising leads.

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify those that modulate a specific biological pathway or target. For the evaluation of this compound analogs, a cell-based HTS platform would be developed using a reporter cell line relevant to the intended therapeutic target. For instance, if the analogs are hypothesized to be inhibitors of a signaling pathway implicated in cancer, such as the Hedgehog (Hh) signaling pathway, an Hh-responsive reporter cell line would be utilized. pnas.org

These cells are genetically engineered to express a reporter gene, such as luciferase, under the control of a promoter that is activated by the signaling pathway. pnas.org In the presence of a pathway activator, the cells will produce a measurable signal. The library of this compound analogs would then be added to the cells, and any compounds that inhibit the pathway would cause a decrease in the reporter signal. pnas.orgpnas.org This allows for the efficient identification of potential inhibitors from a large pool of candidates. pnas.org Specificity is confirmed through counterscreens where the reporter gene is expressed independently of the target pathway. pnas.org

Once initial hits are identified through HTS, biochemical assays are employed to determine if the compounds directly interact with and inhibit the activity of a purified molecular target, such as an enzyme. reactionbiology.com These assays are crucial for confirming the mechanism of action and for quantifying the potency of the analogs. celtarys.com

For instance, if the this compound analogs are designed as kinase inhibitors, their activity would be measured by quantifying the phosphorylation of a substrate. celtarys.com Modern biochemical assays for kinases often use non-radioactive methods that are scalable and safe. celtarys.com These assays can be designed to directly measure the catalytic function of the kinase by quantifying the amount of phosphorylated product formed. celtarys.com

While specific data on Cas9 cleavage or Stearoyl-CoA Desaturase (SCD) assays for this compound is not available, the principles of these assays would be applicable. A Cas9 cleavage assay would measure the ability of the analogs to inhibit the DNA-cutting activity of the Cas9 enzyme. An SCD assay would assess the inhibition of the SCD enzyme, which is involved in fatty acid metabolism.

Table 1: Representative Data from a Biochemical Kinase Assay for a Pyrimidine (B1678525) Analog
CompoundTarget KinaseIC₅₀ (nM)
Analog APLK1150
Analog BPLK125
Analog CPLK15

To confirm direct binding between the this compound analogs and their intended protein target, various biophysical assays are utilized. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as it can detect binding events even for low-affinity interactions. mdpi.com By monitoring changes in the NMR spectrum of the target protein upon addition of the compound, researchers can identify the specific amino acids involved in the interaction, providing valuable information for structure-activity relationship (SAR) studies. duke.edu

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is another common technique used to study protein-nucleic acid interactions. wikipedia.org While primarily used for DNA or RNA binding proteins, it can be adapted to investigate small molecules that interfere with these interactions. portlandpress.com In this context, if a this compound analog is hypothesized to disrupt the binding of a transcription factor to DNA, an EMSA could be used to visualize this effect. iaanalysis.comresearchgate.net The assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing gel than the free DNA, resulting in a "shifted" band. researchgate.net The addition of an inhibitory compound would disrupt this complex, causing the shifted band to diminish or disappear. portlandpress.com

Cellular functional assays are designed to assess the effects of the this compound analogs in a more biologically relevant context. These assays measure a specific cellular response that is dependent on the target pathway.

E. coli Survival Assays: Given that some pyridazine (B1198779) derivatives have shown antimicrobial activity, analogs of this compound might be tested for their ability to inhibit the growth of bacteria such as Escherichia coli. biomedpharmajournal.orgnih.gov This would typically involve a disc diffusion method or a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds. biomedpharmajournal.orgresearchgate.net

Hedgehog (Hh) Signaling Modulation: As mentioned in the HTS section, the modulation of the Hh signaling pathway is a key area of investigation for many heterocyclic compounds. nih.gov Analogs of this compound would be tested in cell lines with aberrant Hh pathway activation, which is a hallmark of certain cancers like basal cell carcinoma and medulloblastoma. nih.gov The efficacy of the compounds would be determined by their ability to inhibit the expression of Hh target genes. pnas.org

Proliferation Assays: A common functional outcome of many targeted therapies is the inhibition of cancer cell proliferation. The antiproliferative activity of this compound analogs would be evaluated against a panel of human cancer cell lines. mdpi.com Assays such as the MTT or SRB assay are used to measure cell viability and cytotoxicity after treatment with the compounds. nih.govjocpr.com The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%. nih.gov

Table 2: Representative Antiproliferative Activity of Pyrimidine Derivatives Against Human Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)
Derivative XA549 (Lung)47.83 nih.gov
Derivative YA549 (Lung)40.54 nih.gov
Derivative ZMCF-7 (Breast)>100

In Vivo Model Systems for Efficacy Research (excluding clinical human trials)

Following promising in vitro results, the evaluation of this compound analogs moves to in vivo model systems to assess their efficacy in a whole organism. The selection of an appropriate animal model is crucial for obtaining translatable results. researchgate.net

The establishment and validation of animal models are critical steps in preclinical research. researchgate.net These models are designed to mimic human diseases and are used to evaluate the potential of new therapeutic agents. tandfonline.com The choice of model depends on the therapeutic area of interest. For example, in oncology, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. nih.gov

The validation of an animal model involves demonstrating that it has face validity (replicates the disease phenotype), construct validity (similar underlying mechanism), and predictive validity (can predict therapeutic outcomes in humans). nih.gov For instance, if this compound analogs are being developed as antiseizure medications, they would be tested in clinically validated rodent models such as the maximal electroshock (MES) test or the 6 Hz psychomotor seizure model. nih.gov

Genetically engineered mouse models (GEMMs) are also increasingly used, as they can more accurately reflect the genetic basis of human diseases. tandfonline.com For viral infections, various animal models are used, including rodents and non-human primates, to evaluate the efficacy of antiviral compounds. nih.gov The ultimate goal is to select a model that provides the most predictive data for human clinical trials. researchgate.net

Assessment of Compound Efficacy in Disease Models (e.g., neuroinflammation, cancer xenografts)

To ascertain the therapeutic potential of this compound analogs, their efficacy is evaluated in well-established animal models that mimic human diseases. These models are indispensable for understanding how a compound's in vitro activity translates to a complex biological system.

In the context of neuroinflammation , which is a key pathological feature of neurodegenerative conditions like Alzheimer's disease, specific mouse models are utilized. For instance, aminopyridazine derivatives, which share a core structural motif with this compound, have been assessed in Alzheimer's disease mouse models induced by amyloid-beta (Aβ). nih.gov In such studies, the primary endpoints are often cognitive function, which can be measured using behavioral tests like the Morris water maze to assess spatial learning and memory. nih.gov The reduction of pro-inflammatory markers in the brain, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), serves as a key indicator of a compound's anti-neuroinflammatory activity. nih.gov One study identified an aminopyridazine derivative, compound 14 , which demonstrated in vivo efficacy comparable to the established drug donepezil (B133215) in mitigating cognitive impairments in an Aβ-induced Alzheimer's mouse model. nih.gov

For cancer xenografts , the evaluation of this compound analogs often involves the implantation of human tumor cells into immunocompromised mice. These models are instrumental in assessing a compound's ability to inhibit tumor growth in vivo. Pyridazine-containing compounds have shown promise in this area. For example, in studies involving Ehrlich's ascites carcinoma (EAC) solid tumors in mice, certain pyridazine derivatives have demonstrated significant antitumor activity, leading to a reduction in tumor volume and weight. bohrium.com The efficacy of these compounds is often compared to standard-of-care chemotherapeutic agents. bohrium.com The choice of the cancer cell line for the xenograft is critical and is typically based on the hypothesized target of the compound. For instance, if the analog is a kinase inhibitor, cell lines with known dependencies on that particular kinase would be selected.

Below is a table summarizing the types of in vivo models and key efficacy parameters for assessing pyridazine analogs:

Disease ModelAnimal ModelKey Efficacy Parameters
Neuroinflammation (Alzheimer's Disease) Aβ-induced mice nih.govImprovement in spatial learning and memory (e.g., Morris water maze). nih.gov
Reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue. nih.gov
Cancer Xenograft miceInhibition of tumor growth (volume and weight). bohrium.com
(e.g., EAC) bohrium.comComparison of efficacy to standard chemotherapy. bohrium.com

In Vivo Mechanistic Studies and Target Engagement

Beyond demonstrating efficacy, it is crucial to understand how a compound exerts its therapeutic effect in a living organism. In vivo mechanistic studies aim to confirm that the drug interacts with its intended molecular target and modulates downstream signaling pathways.

For kinase inhibitors, a common approach to demonstrate target engagement is to measure the phosphorylation status of the target kinase or its direct substrates in tissue samples obtained from treated animals. For example, imidazo[1,2-b]pyridazine (B131497) derivatives developed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors were evaluated in a triple-transgenic mouse model of Alzheimer's disease. acs.org A key finding was the significant reduction in the levels of phosphorylated tau protein in the brains of treated mice, providing strong evidence of GSK-3β engagement in vivo. acs.org

Another important aspect of in vivo mechanistic studies is to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This involves correlating the concentration of the drug in the target tissue with the observed biological effect. For instance, with imidazo[1,2-b]pyridazine TYK2 inhibitors, encouraging systemic exposures after oral dosing in mice were achieved, which is a critical factor for ensuring that the compound reaches its target at a sufficient concentration to exert its effect. nih.gov

The following table outlines common methodologies for in vivo mechanistic and target engagement studies:

MethodologyPurposeExample Application for Pyridazine Analogs
Phosphorylation Status Analysis To confirm the inhibition of a target kinase in vivo.Measurement of phosphorylated tau levels in the brain of mice treated with imidazo[1,2-b]pyridazine GSK-3β inhibitors. acs.org
Pharmacokinetic (PK) Analysis To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and ensure adequate target tissue exposure.Assessment of systemic exposure of imidazo[1,2-b]pyridazine TYK2 inhibitors after oral dosing in mice. nih.gov
Pharmacodynamic (PD) Biomarker Analysis To measure a biological response to the drug that is linked to its mechanism of action.Monitoring levels of pro-inflammatory cytokines in response to treatment with an anti-neuroinflammatory pyridazine derivative. nih.gov

Advanced Analytical Techniques for Biological Studies

The precise measurement of drug concentrations in biological samples and the detailed characterization of drug-target interactions are fundamental to preclinical development. Advanced analytical techniques are indispensable for these purposes.

LC/MS/MS for Compound Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net

The development of a robust LC-MS/MS method involves several key steps. First, an efficient extraction of the analyte from the biological matrix is required, which can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govresearchgate.net For instance, in the quantification of pyrazinamide, a pyrazine-containing drug, in human plasma, solid-phase extraction was employed. Protein precipitation with acetonitrile (B52724) is another commonly used method for sample preparation. nih.gov

Chromatographic separation is then performed to resolve the analyte from endogenous matrix components. A reverse-phase column, such as a C18 column, is frequently used for this purpose. nih.gov The separated analyte is then introduced into the mass spectrometer.

Detection is typically performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This involves selecting a specific precursor ion of the analyte and a characteristic product ion, which provides a high degree of selectivity and sensitivity. For pyrazinamide, the detection transition was m/z 124.100 → 79.160. The method is validated for linearity, accuracy, precision, and recovery to ensure reliable and reproducible results. nih.govresearchgate.net The lower limit of quantification (LLOQ) is a critical parameter, with methods for some compounds achieving LLOQs in the low ng/mL range. nih.gov

The table below summarizes typical parameters for an LC-MS/MS method for a pyridazine-related compound:

ParameterDescriptionExample (Pyrazinamide)
Sample Preparation Extraction of the analyte from the biological matrix.Solid Phase Extraction from human plasma.
Chromatography Separation of the analyte from matrix components.Reverse-phase chromatography using a Hypersil, Gold, 4.6 X 50 mm, 5 µ column.
Mobile Phase The solvent system used to carry the analyte through the column.Methanol: 0.1 % Formic Acid in 10 mM Ammonium Formate (90:10) v/v.
Detection Mode The mass spectrometry technique used for quantification.Multiple Reaction Monitoring (MRM).
MRM Transition The specific precursor and product ions monitored for the analyte.124.100 → 79.160.
Linear Range The concentration range over which the method is accurate and precise.0.935 µg /mL to 60.408 µg/mL.

Spectroscopic and Crystallographic Methods for Structural Characterization of Ligand-Target Complexes

Understanding the precise molecular interactions between a drug candidate and its protein target is crucial for structure-based drug design and lead optimization. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating these interactions at an atomic level.

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex. nih.govmdpi.com This technique requires the growth of high-quality crystals of the protein in complex with the ligand. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. mdpi.com

Crystal structures of pyridazine and pyrazine (B50134) analogs bound to their target proteins have provided invaluable insights into their binding modes. For example, the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor bound to the pseudokinase domain of TYK2 revealed key hydrogen bonding interactions with the hinge region of the protein. nih.gov Similarly, the crystal structures of pyrazine-based inhibitors in complex with the mitotic kinase Nek2 have shown that these compounds bind to an unusual inactive conformation of the kinase. acs.org This detailed structural information can guide the design of more potent and selective inhibitors. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can be used to study protein-ligand interactions in solution, which is closer to the physiological state. blumberginstitute.orgspringernature.com NMR can be used to identify the binding site of a ligand on a protein, determine the conformation of the ligand when bound, and measure binding affinities. blumberginstitute.orgspringernature.com For instance, NMR analysis can be used to calibrate the electron-withdrawing properties of the pyridazine ring, which can influence its interactions with a target protein. blumberginstitute.org

The following table highlights the applications of these structural biology techniques in the study of pyridazine and related analogs:

TechniqueInformation ProvidedExample Application
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, revealing specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.comThe co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor with the TYK2 pseudokinase domain identified key hydrogen bonds with the hinge residue Val690. nih.gov The crystal structure of a pyrazine inhibitor bound to Nek2 showed binding to an inactive conformation. acs.org
NMR Spectroscopy Information on ligand binding, conformational changes in the protein and ligand upon binding, and binding affinities in solution. blumberginstitute.orgspringernature.comNMR has been used to study the binding of inhibitors to MAP kinases. springernature.com It has also been used to characterize the electronic properties of the pyridazine ring that are relevant for molecular recognition. blumberginstitute.org

Future Directions and Research Gaps for 6 Cyclopentyl 3 Pyridazinamine Research

Exploration of Novel Biological Targets and Pathways

The pyridazine (B1198779) core is a versatile pharmacophore, and derivatives of 6-Cyclopentyl-3-pyridazinamine are being investigated for their potential to modulate a range of biological targets. Future research will likely expand upon these initial findings to identify new therapeutic opportunities.

A significant area of interest is in the field of kinase inhibition . Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. One patent has identified a close analog, 6-(4-((6,7-bis(methoxy)-4-quinolinyl)oxy)-3-fluorophenyl)-N-cyclopentyl-3-pyridazinamine, as a potential kinase inhibitor for the treatment of cancer. googleapis.com This suggests that the this compound scaffold could be a valuable starting point for the development of inhibitors for a variety of kinases. Further screening against diverse kinase panels could reveal novel and potent activities.

Beyond oncology, pyridazine derivatives have shown potential as anti-neuroinflammatory agents . One study highlighted a 3-amino-6-phenyl-pyridazine derivative that can selectively block the production of pro-inflammatory cytokines in glial cells, which are implicated in neurodegenerative diseases. This opens the door for investigating this compound and its analogs as potential treatments for conditions like Alzheimer's disease and Parkinson's disease.

The antiviral potential of pyridazine derivatives is another promising avenue. Research has shown that compounds with this core structure can inhibit the replication of viruses such as the Hepatitis C virus (HCV). The structural similarities suggest that this compound could be a scaffold for the development of new antiviral drugs, a critical need given the rise of drug-resistant viral strains.

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of diverse libraries of this compound analogs is crucial for exploring their full therapeutic potential. This requires the development of advanced and efficient synthetic methodologies.

One potential starting point for the synthesis of complex analogs is the use of 6-bromo-3-pyridazinamine , a structurally related compound. A patented method for producing itraconazole (B105839) analogues begins with this starting material, indicating that it can be a versatile precursor for a range of more complex molecules. googleapis.com This approach could be adapted to introduce a variety of substituents onto the pyridazine ring, allowing for a systematic exploration of the structure-activity relationship (SAR).

Furthermore, the development of novel cross-coupling reactions will be instrumental in the synthesis of complex analogs. These reactions would allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups to the this compound core. This would facilitate the rapid generation of a library of diverse compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are well-suited for the design and optimization of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel compounds based on their chemical structure. While not yet applied specifically to this compound, studies on other pyridazine and pyridine (B92270) derivatives have demonstrated the feasibility of this approach. For instance, ML models have been successfully used to predict the corrosion inhibition efficiency of pyridazine compounds, showcasing the ability of these models to learn from and make predictions about this class of molecules.

Generative AI models can be trained on existing libraries of active compounds to design novel molecules with desired properties. By learning the key structural features required for activity against a particular biological target, these models can propose new this compound analogs that have a high probability of being active. This approach can significantly accelerate the discovery of new drug candidates.

Addressing Unmet Research Needs in Specific Disease Areas

The unique properties of the this compound scaffold make it a promising candidate for addressing unmet needs in several critical disease areas.

In oncology , there is a constant need for new therapies that can overcome drug resistance and offer improved safety profiles. The potential of this compound derivatives as kinase inhibitors suggests they could be developed into targeted therapies for a variety of cancers. googleapis.com Future research should focus on identifying the specific kinases inhibited by these compounds and evaluating their efficacy in relevant cancer models.

Neurodegenerative diseases , such as Alzheimer's and Parkinson's, represent a significant and growing public health challenge with a profound lack of effective treatments. The anti-neuroinflammatory properties of related pyridazine compounds suggest that this compound derivatives could offer a novel therapeutic strategy by targeting the underlying inflammatory processes that contribute to neuronal damage.

The emergence of new and drug-resistant viral infections highlights the urgent need for novel antiviral agents. The antiviral activity observed in related pyridazine compounds against viruses like HCV indicates that the this compound scaffold could be a valuable starting point for the development of broad-spectrum antiviral drugs.

Q & A

Q. How can researchers address low bioavailability due to poor solubility or metabolic instability?

  • Methodological Answer :
  • Nanocarrier Systems : Formulate with PLGA nanoparticles (emulsification-solvent evaporation method) to enhance dissolution .
  • Prodrug Design : Synthesize acyloxyalkyl esters to mask the amine group, improving metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.